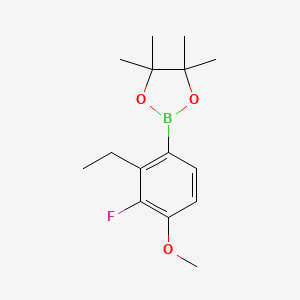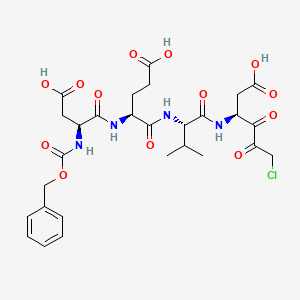![molecular formula C8H6ClF2N3 B13053156 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and difluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3,5-difluoropyridine with 2-methylimidazole under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.
Scientific Research Applications
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Difluoromethyl)-2-methylimidazo[1,2-A]pyrazine
- 6-Chloro-2-methylimidazo[1,2-A]pyrazine
- 8-(Difluoromethyl)-imidazo[1,2-A]pyrazine
Uniqueness
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H6ClF2N3 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-2-14-3-5(9)13-6(7(10)11)8(14)12-4/h2-3,7H,1H3 |
InChI Key |
NVWZDOPSEQVLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)











